molecular formula C12H16O4 B15095132 3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid

3-(2,5-Dimethoxy-phenyl)-2-methyl-propionic acid

Cat. No.: B15095132
M. Wt: 224.25 g/mol
InChI Key: HZJIVKCFJMZADC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid can be achieved through several methods. One common method involves the reaction of ethyl 3-(2,5-dimethoxyphenyl)propionate with aqueous sodium hydroxide and methanol under reflux conditions for 12 hours. The reaction mixture is then acidified with hydrochloric acid and extracted with chloroform .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, particularly at positions ortho and para to the methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a Bronsted acid, donating a proton to acceptor molecules . Its methoxy groups can participate in hydrogen bonding and other interactions, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,5-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to the presence of both methoxy groups and a methyl group on the propanoic acid chain. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

3-(2,5-dimethoxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-7-10(15-2)4-5-11(9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14)

InChI Key

HZJIVKCFJMZADC-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=C(C=CC(=C1)OC)OC)C(=O)O

Origin of Product

United States

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